molecular formula C11H11NO5 B14464369 2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy- CAS No. 72001-30-0

2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy-

Cat. No.: B14464369
CAS No.: 72001-30-0
M. Wt: 237.21 g/mol
InChI Key: BIKOZSDJAALHBI-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy- is a heterocyclic organic compound that belongs to the benzoxazine family These compounds are characterized by a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2H-1,4-Benzoxazin-3(4H)-one involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method is known for its simplicity and efficiency, yielding the desired product in good to excellent yields . The reaction conditions typically involve heating the reactants in an acetic acid medium, which facilitates the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy- has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: Lacks the acetyloxy and methoxy groups, resulting in different chemical properties and applications.

    4-Acetyloxy-2H-1,4-benzoxazin-3(4H)-one: Similar structure but without the methoxy group.

    7-Methoxy-2H-1,4-benzoxazin-3(4H)-one: Similar structure but without the acetyloxy group.

Uniqueness

The presence of both acetyloxy and methoxy groups in 2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy- imparts unique chemical properties, such as enhanced reactivity and specific binding interactions

Properties

CAS No.

72001-30-0

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

(7-methoxy-3-oxo-1,4-benzoxazin-4-yl) acetate

InChI

InChI=1S/C11H11NO5/c1-7(13)17-12-9-4-3-8(15-2)5-10(9)16-6-11(12)14/h3-5H,6H2,1-2H3

InChI Key

BIKOZSDJAALHBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(=O)COC2=C1C=CC(=C2)OC

Origin of Product

United States

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